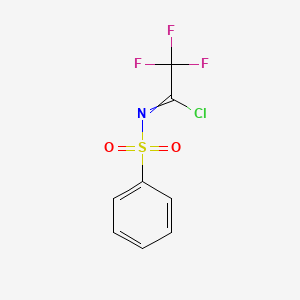

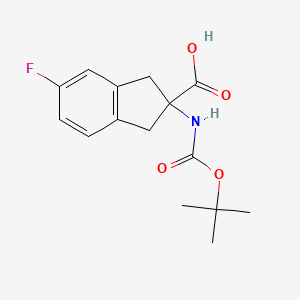

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It can also be prepared less commonly by a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis

The molecular formula of benzenesulfonyl chloride is C6H5ClO2S . The InChI key is CSKNSYBAZOQPLR-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzenesulfonyl chloride is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride has a molar mass of 176.62 g/mol . It is a colourless liquid with a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but insoluble in cold water .科学的研究の応用

Chemical Reaction Mechanisms

- Hydrolysis reactions of benzenesulfonyl chlorides, including compounds similar to N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride, have been studied using density functional theory. These studies reveal insights into the transition-state structures and reaction pathways, particularly focusing on the influence of water molecules and the para-substituent of the phenyl group (Yamabe, Zeng, Guan, & Sakaki, 2014).

Catalysis and Reaction Media

- Benzenesulfonyl chlorides have been used in Friedel-Crafts sulfonylation reactions, with studies demonstrating their effectiveness in ionic liquid media as Lewis acid catalysts. This application results in high yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis and Organic Chemistry

- In the field of organic synthesis, benzenesulfonyl chlorides are employed in palladium-catalysed coupling reactions with thiophene derivatives. This process allows regioselective access to β-arylated thiophenes, showing versatility in handling different substituents (Yuan & Doucet, 2014).

- Another application in organic synthesis involves the N-substitution of pyrrole using benzenesulfonyl chlorides in ionic liquids. This method achieves excellent yields of N-substituted pyrroles (Le, Chen, Hu, & Zheng, 2004).

Pharmaceutical and Chemical Synthesis

- Benzenesulfonyl chlorides are utilized in the synthesis of various pharmaceuticals and chemical compounds. For instance, their application in solid-phase synthesis creates diverse privileged scaffolds through different chemical transformations (Fülöpová & Soural, 2015).

- They are also used in desulfitative Pd-catalysed coupling reactions with enones, showcasing broad tolerability of different substituents and potential for further transformations (Yuan, Rui, Soulé, & Doucet, 2015).

Material Science and Catalysis

- In material science, benzenesulfonyl chlorides are part of the development of recyclable high-load magnetic Co/C hybrid reagents. These reagents are used in methylation/alkylation reactions, demonstrating efficiency and recyclability (Faisal, Zang, Maity, Brandhofer, Kearney, Reiser, Grass, Stoianova, & Hanson, 2017).

Large-Scale Production

- Research also includes the development of large-scale preparation methods for derivatives of benzenesulfonyl chlorides, emphasizing the importance of these compounds in industrial applications (Meckler & Herr, 2012).

作用機序

Target of Action

Benzenesulfonyl chloride is an organosulfur compound that is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . It’s likely that “N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride” would have similar targets.

Mode of Action

Benzenesulfonyl chloride is highly reactive towards compounds containing reactive N-H and O-H bonds . It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters . “this compound” might interact with its targets in a similar way.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of “this compound”. For example, benzenesulfonyl chloride is known to react with water , which could potentially affect the action of “this compound” in aqueous environments.

Safety and Hazards

生化学分析

Biochemical Properties

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to react with compounds containing reactive N-H and O-H bonds, making it useful in the preparation of sulfonamides and sulfonate esters . It interacts with enzymes such as sulfonyl transferases, which facilitate the transfer of the sulfonyl group to target molecules. Additionally, this compound can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor to consider, as it can degrade under certain conditions. Studies have shown that the compound is relatively stable at room temperature but can degrade when exposed to high temperatures or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

特性

IUPAC Name |

N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGCUODTFLYDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10802759 |

Source

|

| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642461-04-9 |

Source

|

| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)